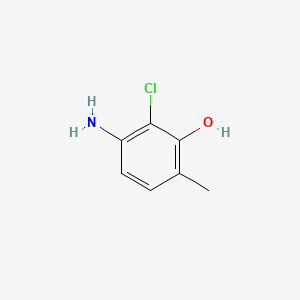

5-Amino-6-chloro-o-cresol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDGCCCBJITBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233531 | |

| Record name | 5-Amino-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-50-1 | |

| Record name | 3-Amino-2-chloro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-chlor-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-6-CHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8077WHL3XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-chloro-o-cresol (CAS Number 84540-50-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for 5-Amino-6-chloro-o-cresol. This compound is primarily utilized in the cosmetics industry as a hair dye ingredient.

Core Properties and Data

This compound is an aromatic organic compound that functions as a coupler in oxidative and non-oxidative hair dye formulations.[1] As a secondary intermediate, it reacts with a primary intermediate in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecule within the hair shaft.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature and is soluble in water.[2]

| Property | Value | Source |

| CAS Number | 84540-50-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈ClNO | --INVALID-LINK-- |

| Molecular Weight | 157.60 g/mol | --INVALID-LINK-- |

| Appearance | Solid, beige fine powder | --INVALID-LINK-- |

| Melting Point | 80-83 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 262.7 °C | --INVALID-LINK-- |

| Water Solubility | Soluble | --INVALID-LINK-- |

| logP (Octanol-Water Partition Coefficient) | 1.9 | --INVALID-LINK-- |

| UV Absorption | Symmetrical absorption peak below 300 nm | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK-- |

Toxicological Data

The toxicological profile of this compound has been evaluated for its use in cosmetic products. Key toxicological endpoints are summarized in Table 2. The Expert Panel for Cosmetic Ingredient Safety has concluded that it is safe for use in hair dyes at current concentrations. It is noted to be an ocular irritant but is not genotoxic and exhibits slow absorption through the skin.

| Parameter | Result | Species | Source |

| Acute Oral LD₅₀ | 1200 mg/kg bw | Mouse | --INVALID-LINK-- |

| 90-day Oral NOAEL | 100 mg/kg/d | Rat | --INVALID-LINK-- |

| Genotoxicity | Not genotoxic | In vitro/In vivo assays | --INVALID-LINK-- |

| Ocular Irritation | Irritant | Not specified | --INVALID-LINK-- |

| Dermal Absorption | Slow absorption | Not specified | --INVALID-LINK-- |

Mechanism of Action in Hair Dyeing

In permanent hair color formulations, this compound acts as a "coupler." The process, which occurs within the hair shaft, is initiated by an oxidizing agent, typically hydrogen peroxide. This agent oxidizes a "primary intermediate" (often a p-diamine or p-aminophenol derivative), which then reacts with the coupler to form a larger, colored molecule. This larger molecule is trapped within the hair, resulting in a long-lasting color.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.

Materials:

-

6-chloro-5-nitro-o-cresol

-

Methanol (B129727) or Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

High-pressure hydrogenation kettle

-

Nitrogen gas

Procedure:

-

Charge a high-pressure hydrogenation kettle with methanol (e.g., 500 kg), 6-chloro-5-nitro-o-cresol (e.g., 100 kg), and 5% palladium on carbon catalyst (e.g., 1 kg).[2]

-

Purge the reactor with nitrogen gas three times to remove air.

-

Replace the nitrogen atmosphere with hydrogen gas.

-

Heat the mixture to a controlled temperature (e.g., 60°C) and pressurize with hydrogen to a specific pressure (e.g., 0.2 MPa).[2]

-

Maintain the reaction under these conditions for a set time (e.g., 2.5 hours) with stirring.[2]

-

After the reaction is complete, stop the heating and hydrogen supply.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

-

Recover the solvent (methanol) from the filtrate, for example, by distillation.

-

The resulting crude product can be further purified, for instance, by nitrogen-assisted sublimation.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity of this compound and for its quantification.

Method Overview:

-

Technique: Reverse-phase (RP) HPLC.

-

Column: A Newcrom R1 column has been reported for this separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.

-

Detection: While specific UV detection wavelengths were not detailed in the reviewed literature, analysis of similar aromatic amines often occurs in the range of 210-280 nm.

A more detailed protocol, including column dimensions, flow rate, and detector wavelength, would need to be developed and validated for specific applications.

Biological Activity and Signaling Pathways

Extensive searches of scientific and technical literature did not yield any studies on the modulation of specific biological signaling pathways by this compound. Its primary application is in the field of cosmetics as a dye precursor, and its biological mechanism of action beyond toxicological endpoints does not appear to be a subject of current research. Therefore, no signaling pathway diagram can be provided.

Safety and Regulatory Information

This compound is classified with GHS hazard statements indicating it is harmful if swallowed, and may cause skin and serious eye irritation. In cosmetic applications, its concentration is regulated. For instance, in the European Union, its use is restricted in hair dye formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for its intended use in hair dyes under the current practices of use and concentration.

References

A Technical Guide to the Physicochemical Properties of 3-amino-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2-chloro-6-methylphenol is a substituted aromatic compound of significant interest in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of dyes, particularly azo dyes used in the textile industry, and in the development of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring amino, chloro, and hydroxyl functional groups on a methylphenol backbone, imparts versatile reactivity and specific physicochemical characteristics that are critical for its utility in synthetic chemistry. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The essential physicochemical data for 3-amino-2-chloro-6-methylphenol are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents, its potential for biological activity, and for the design of synthetic and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO | [2][3] |

| Molecular Weight | 157.60 g/mol | [2][3] |

| CAS Number | 84540-50-1 | [3] |

| Appearance | White to orange to green powder/crystal | [2][3] |

| Melting Point | 82 - 86 °C | [3] |

| Boiling Point | 262.7 °C (at 760 mmHg) | N/A |

| Density | 1.331 g/cm³ (Predicted) | N/A |

| pKa | 8.89 (Predicted) | N/A |

| logP (XLogP3) | 1.9 | N/A |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 3-amino-2-chloro-6-methylphenol.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If necessary, crush the sample into a fine powder using a mortar and pestle.[5]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10°C/min) can be used to find an approximate melting point.[4][7]

-

Measurement: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point.[4][7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.[5]

Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid. Since 3-amino-2-chloro-6-methylphenol is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid under different conditions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles is observed.[8]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[9][10]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., kerosene (B1165875) burner)

Procedure:

-

Sample Preparation: Place a small amount of the liquid (a few milliliters) into the fusion tube.[10]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the fusion tube.[10]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.[9]

-

Heating: Gently heat the side arm of the Thiele tube.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will emerge as bubbles. Continue heating until a rapid and continuous stream of bubbles exits the open end of the capillary tube.[11]

-

Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[8]

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.

Principle: The principle of "like dissolves like" governs solubility. The solubility of a compound in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively, due to the formation of water-soluble salts.[12][13]

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of water in portions, shaking vigorously after each addition. If the compound dissolves, it is classified as water-soluble.[14]

-

Aqueous Base Solubility: If the compound is insoluble in water, add 25 mg to a new test tube and test its solubility in 0.75 mL of 5% NaOH solution. If it dissolves, it is likely an organic acid (e.g., a phenol).[14]

-

Bicarbonate Test: For compounds soluble in NaOH, test their solubility in 5% NaHCO₃. Stronger acids like carboxylic acids will dissolve, while weaker acids like most phenols will not.[14]

-

Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[14]

-

Classification: Record the compound as soluble or insoluble in each solvent to determine its solubility class.[13]

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity. It is a key parameter in drug development for predicting absorption and distribution.

Principle: The shake-flask method is the standard for logP determination. It measures the equilibrium distribution of a solute between n-octanol and water. The partition coefficient (P) is the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[15][16]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[17]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases. The final concentration should be low enough to avoid saturation in either phase.[17]

-

Partitioning: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for equilibrium to be reached.[16]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

-

Calculation: Calculate P using the formula: P = [Concentration]octanol / [Concentration]aqueous. The logP is then calculated as log₁₀(P).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study and synthesis of 3-amino-2-chloro-6-methylphenol.

Caption: A plausible synthetic route for 3-amino-2-chloro-6-methylphenol.

Caption: Standard workflow for determining the melting point of a solid organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-2-chloro-6-methylphenol | CymitQuimica [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

Spectroscopic and Physicochemical Profile of 5-Amino-6-chloro-o-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and physicochemical properties of 5-Amino-6-chloro-o-cresol (CAS No. 84540-50-1), a key intermediate in the cosmetics and chemical synthesis industries. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside established physicochemical properties and generalized experimental protocols for spectroscopic analysis.

Physicochemical Properties

This compound is a beige, fine powder.[1] Its primary application is as a coupler, or secondary intermediate, in oxidative hair dye formulations.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| CAS Number | 84540-50-1 | [4] |

| Appearance | Beige fine powder | [1] |

| Purity | >98% (w/w) by NMR, >98% (area) by HPLC | [2][5] |

| Melting Point | 80-83°C | [1] |

| Solubility | Information not readily available, but used in aqueous formulations. | |

| InChI Key | XYRDGCCCBJITBH-UHFFFAOYSA-N | [4] |

Known Impurities: Analysis has identified several common impurities, including 5-amino-4-chloro-2-methylphenol, p-amino-o-cresol, a dichloro derivative, and 4-Amino-2-hydroxy-toluene.[2][5]

Predicted Spectral Data

While specific experimental spectra for this compound are not publicly available, theoretical data provides valuable insight into its structural characterization.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | Doublet or Singlet | Two distinct signals are expected for the two non-equivalent aromatic protons. |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | A sharp singlet is characteristic of the methyl group. |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | The chemical shift can vary depending on the solvent and concentration. |

| Hydroxyl (-OH) | 4.5 - 6.0 | Broad Singlet | The chemical shift is variable and dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 15 - 25 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-Cl | 115 - 125 |

| Aromatic C-CH₃ | 120 - 135 |

| Aromatic C-NH₂ | 135 - 145 |

| Aromatic C-OH | 145 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amine): Pair of bands in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (phenol): Around 1200-1260 cm⁻¹

-

C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z corresponding to its molecular weight (approximately 157.6 g/mol ), taking into account the isotopic distribution of chlorine. Fragmentation patterns would likely involve the loss of methyl, amino, and hydroxyl groups, as well as cleavage of the aromatic ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Synthesis and Application Pathways

The following diagrams illustrate the synthesis of this compound and its application in oxidative hair dyeing.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Role of this compound in oxidative hair dyeing.

References

solubility of 5-Amino-6-chloro-o-cresol in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-6-chloro-o-cresol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various dyes and potentially other specialty chemicals. Understanding its solubility profile is critical for process development, formulation, and quality control.

Introduction

This compound, also known as 3-amino-2-chloro-6-methylphenol, is an aromatic organic compound.[1][2][3][4][5][6][7] Its molecular structure, featuring amino, chloro, and hydroxyl functional groups, dictates its physicochemical properties, including its solubility in various media. This document summarizes the available solubility data and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of this compound has been qualitatively and semi-quantitatively described in the literature. It is generally characterized as being soluble in organic solvents and having limited solubility in water.[8] The available data is summarized in the table below.

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | Room Temperature | < 10 g/L | Semi-Quantitative | [9] |

| Ethanol | Room Temperature | < 100 g/L | Semi-Quantitative | [9] |

| Water | Not Specified | Soluble | Qualitative | Amended Safety Assessment of this compound as Used in Cosmetics |

| Propylene Glycol | Not Specified | Soluble | Qualitative | Amended Safety Assessment of this compound as Used in Cosmetics |

| Triethanolamine | Not Specified | Soluble | Qualitative | Amended Safety Assessment of this compound as Used in Cosmetics |

| Alcohol | Not Specified | Soluble | Qualitative | [10] |

| Organic Solvents | Not Specified | Generally Soluble | Qualitative | [8][10] |

| Water | Not Specified | Slightly Soluble | Qualitative | [10] |

Note: The qualitative descriptions of "soluble" and "slightly soluble" can be subject to interpretation and may vary between sources. The semi-quantitative data provides a more concrete, albeit limited, understanding of its solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method is based on the well-established equilibrium shake-flask method, incorporating principles from gravimetric analysis and guidelines from the United States Pharmacopeia (USP) General Chapter <1236>.[11][12][13][14][15]

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in a specific solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified to determine the solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the slurries for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a prolonged period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For further clarification, the aliquot can be passed through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear supernatant into the dish and reweigh.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve. .

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the quantified amount of solute and the volume of the solvent in the aliquot taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that this compound is soluble in many organic solvents, precise quantitative data is lacking in the public domain. For researchers and professionals in drug development and chemical synthesis, accurate solubility data is paramount for optimizing reaction conditions, developing formulations, and ensuring product quality. The experimental protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible solubility data for this compound in a variety of organic solvents. Following a standardized methodology will enable better comparison of data across different laboratories and support the development of processes and products that utilize this compound.

References

- 1. This compound | C7H8ClNO | CID 157641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chlor-6-methylphenol | 84540-50-1 [amp.chemicalbook.com]

- 3. 84540-50-1 Cas No. | 3-Amino-2-chloro-6-methylphenol | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labproinc.com [labproinc.com]

- 7. 3-Amino-2-chloro-6-methylphenol >98.0%(GC)(T) 5g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. ec.europa.eu [ec.europa.eu]

- 10. 5 Amino 6 Chloro O Cresol - 5 Amino 6 Chloro O Cresol Exporter, Importer, Manufacturer & Supplier, Virar, India [sihaulichemicals.net]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. â©1236⪠Solubility Measurements [doi.usp.org]

- 14. biorelevant.com [biorelevant.com]

- 15. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

A Theoretical and Quantum Chemical Deep Dive into 5-Amino-6-chloro-o-cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-chloro-o-cresol, systematically known as 3-amino-2-chloro-6-methylphenol, is a substituted aromatic compound with significant industrial applications, primarily as a coupler component in oxidative hair dye formulations. Its chemical structure, featuring amino, chloro, hydroxyl, and methyl functional groups on a benzene (B151609) ring, imparts specific reactivity and tinctorial properties. Understanding the molecular geometry, electronic structure, and spectroscopic characteristics of this molecule is crucial for optimizing its use, predicting its reactivity in various chemical environments, and assessing its potential biological interactions.

Molecular Structure and Properties

The structural and chemical identity of this compound is well-established.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 3-amino-2-chloro-6-methylphenol |

| CAS Number | 84540-50-1 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like this compound. It has been noted that DFT calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional have been utilized to characterize its molecular geometry. These studies have reportedly established a closed-shell singlet ground state for the molecule, characterized by a delocalized π-electron system across the aromatic ring.

Computational Methodology

A standard and robust computational protocol for investigating the properties of this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set. This process finds the minimum energy conformation of the molecule.

-

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

-

Spectroscopic Simulation: Theoretical UV-Vis and Nuclear Magnetic Resonance (NMR) spectra can be simulated using methods like Time-Dependent DFT (TD-DFT) for UV-Vis and the Gauge-Independent Atomic Orbital (GIAO) method for NMR.

Theoretical Data (Hypothetical)

In the absence of published, peer-reviewed data, the following tables present hypothetical yet representative quantitative results that would be expected from a DFT B3LYP/6-311++G(d,p) calculation on this compound. These values are based on typical results for similar substituted aromatic molecules.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.398 | C1-C2-C3 | 120.2 |

| C3-C4 | 1.395 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.401 | C3-C4-C5 | 120.5 |

| C5-C6 | 1.399 | C4-C5-C6 | 119.7 |

| C1-C6 | 1.402 | C5-C6-C1 | 120.3 |

| C1-O | 1.365 | C2-C1-O | 118.0 |

| C2-Cl | 1.740 | C1-C2-Cl | 119.0 |

| C3-N | 1.380 | C2-C3-N | 120.0 |

| C6-C(H3) | 1.510 | C1-C6-C(H3) | 121.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | O-H Stretch |

| ~3350 | N-H Asymmetric Stretch |

| ~3250 | N-H Symmetric Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~1620 | N-H Scissoring |

| ~1580 | Aromatic C=C Stretch |

| ~1350 | C-O Stretch |

| ~1250 | C-N Stretch |

| ~750 | C-Cl Stretch |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Table 4: Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (e) |

| O | -0.65 |

| N | -0.80 |

| Cl | -0.15 |

| C1 (bonded to O) | +0.25 |

| C2 (bonded to Cl) | +0.10 |

| C3 (bonded to N) | +0.05 |

Signaling Pathways and Reactivity

The electronic properties of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. In its primary application in hair dyes, it acts as a "coupler." The reaction mechanism involves an oxidative coupling with a "primary intermediate" (typically a p-diamine or p-aminophenol derivative) in the presence of an oxidizing agent like hydrogen peroxide.

The HOMO is likely localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating sites for potential nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Conclusion

This technical guide has outlined the theoretical and quantum chemical approaches to studying this compound. While a dedicated, comprehensive computational study with detailed quantitative data is not currently available in the public domain, the methodologies and expected results presented here provide a solid framework for researchers. DFT calculations are instrumental in understanding the molecular structure, vibrational spectra, and electronic properties that govern the reactivity of this important industrial chemical. Further experimental and computational research would be valuable to validate and expand upon the theoretical data presented, providing a more complete picture of the chemical behavior of this compound.

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Amino-6-chloro-o-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Amino-6-chloro-o-cresol, with a specific focus on its behavior in electrophilic aromatic substitution reactions. This compound, a polysubstituted phenol, presents a unique reactivity profile due to the complex interplay of its activating and deactivating substituents. This document consolidates theoretical principles, data from analogous compounds, and detailed proposed experimental protocols to serve as a foundational resource for researchers exploring the synthetic utility of this compound. Key discussions include the directing effects of the constituent functional groups, predicted regioselectivity for various electrophilic substitutions, and detailed methodologies for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Introduction to this compound

This compound, systematically named 3-amino-2-chloro-6-methylphenol, is a substituted aromatic compound with the CAS Number 84540-50-1.[1] Its primary documented application is as a "coupler" or secondary intermediate in the formulation of oxidative hair dyes.[2][3] In this role, it undergoes an electrophilic substitution reaction with an oxidized primary intermediate (a developer) to form a larger, colored molecule within the hair shaft.[2][4] Beyond this application, its highly functionalized aromatic ring makes it an interesting, albeit under-explored, scaffold for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

The reactivity of the benzene (B151609) ring is modulated by four substituents: a hydroxyl (-OH), an amino (-NH2), a methyl (-CH3), and a chlorine (-Cl) group. Understanding the electronic and steric effects of these groups is paramount to predicting the molecule's behavior in electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-amino-2-chloro-6-methylphenol | [1][2] |

| CAS Number | 84540-50-1 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Beige fine powder | |

| Melting Point | 80-83°C | |

| Purity (typical) | >98% (by HPLC and NMR) | [3][5] |

Reactivity and Directing Effects in Electrophilic Aromatic Substitution

The susceptibility of this compound to electrophilic attack and the position at which substitution occurs are governed by the cumulative effects of its four substituents.

Analysis of Substituent Effects

-

Hydroxyl (-OH) Group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect).[6]

-

Amino (-NH2) Group: A very strongly activating, ortho-, para-directing group, also operating through a powerful +R effect. Its reactivity can be attenuated by protonation in strongly acidic media or by conversion to an amide.

-

Methyl (-CH3) Group: A weakly activating, ortho-, para-directing group that donates electron density through an inductive effect (+I effect) and hyperconjugation.[7][8]

-

Chlorine (-Cl) Group: A deactivating, ortho-, para-directing group. It withdraws electron density through a strong inductive effect (-I effect) but can donate electron density via a weaker resonance effect (+R effect).[9]

The overall effect is a highly activated aromatic ring, with specific positions being more nucleophilic than others.

Predicted Regioselectivity

The positions on the aromatic ring available for substitution are C4. The directing effects of the substituents are summarized below:

-

-OH group (at C1): Directs ortho (to C2 and C6) and para (to C4).

-

-CH3 group (at C2): Directs ortho (to C1 and C3) and para (to C5).

-

-NH2 group (at C5): Directs ortho (to C4 and C6) and para (to C2).

-

-Cl group (at C6): Directs ortho (to C1 and C5) and para (to C3).

Considering the unoccupied position C4, it is strongly activated by being para to the powerful activating -OH group and ortho to the very strong activating -NH2 group. This concerted activation makes the C4 position the overwhelmingly favored site for electrophilic attack. Steric hindrance at other positions further reinforces this prediction.

Proposed Experimental Protocols for Electrophilic Substitution

While specific literature on diverse electrophilic substitution reactions of this compound is limited, the following protocols are proposed based on established methodologies for similarly substituted and highly activated phenolic and aniline (B41778) compounds. Caution: These are theoretical protocols and require experimental validation. Due to the high reactivity, reactions should be monitored closely to avoid polysubstitution and oxidation.

Nitration (Proposed)

Direct nitration of aminophenols is often problematic due to the oxidation of the amino group by nitric acid. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

Protocol:

-

Protection: Dissolve this compound in glacial acetic acid. Add acetic anhydride (1.2 equivalents) dropwise. Reflux the mixture for 1 hour. Cool the reaction and pour it into ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry.

-

Nitration: Cool concentrated sulfuric acid in an ice-salt bath to below 0°C. Slowly add the dried N-acetylated product, keeping the temperature below 5°C. Separately, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, and cool it in an ice bath. Add the nitrating mixture dropwise to the reaction, maintaining the temperature below 10°C. Stir for 2 hours in the ice bath.[10] Pour the mixture onto crushed ice to precipitate the nitrated product. Filter and wash until neutral.

-

Deprotection: Reflux the nitrated intermediate in aqueous HCl or NaOH solution to hydrolyze the amide bond, yielding the final product.

| Reaction | Reagents | Key Conditions | Predicted Product |

| Nitration | 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. HCl (aq) | 1. Protection (Reflux)2. Nitration (<10°C)3. Deprotection (Reflux) | 4-Nitro-5-amino-6-chloro-o-cresol |

Halogenation (Proposed)

The high activation of the ring suggests that halogenation can likely be achieved under mild conditions, potentially without a Lewis acid catalyst, especially for bromination.

Protocol (Bromination):

-

Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess bromine.

-

Extract the product into an organic solvent, wash with water and brine, dry, and purify by chromatography or recrystallization.

For chlorination, a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a polar solvent could be employed to control the reaction.

| Reaction | Reagents | Key Conditions | Predicted Product |

| Bromination | Br₂ in Acetic Acid | 0°C to room temperature | 4-Bromo-5-amino-6-chloro-o-cresol |

| Chlorination | N-Chlorosuccinimide (NCS) | Room temperature | 4,6-Dichloro-5-amino-o-cresol |

Friedel-Crafts Acylation (Proposed)

Friedel-Crafts reactions on phenols can be complex, as acylation can occur on the hydroxyl group (O-acylation) or the ring (C-acylation).[3] The use of a Lewis acid catalyst can also be complicated by coordination with the amino and hydroxyl groups. A Fries rearrangement of an initially formed O-acylated product could be a viable route to the C-acylated product.

Protocol (via Fries Rearrangement):

-

O-Acylation: React this compound with an acyl chloride or anhydride in the presence of a non-Lewis acid base (e.g., pyridine) to form the corresponding ester.

-

Fries Rearrangement: Heat the isolated ester with a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent. The acyl group is expected to migrate predominantly to the highly activated C4 position.

-

Work up the reaction by carefully quenching with acid, followed by extraction and purification.

| Reaction | Reagents | Key Conditions | Predicted Product |

| Acylation | 1. Acetyl Chloride / Pyridine2. AlCl₃ | 1. O-Acylation2. Fries Rearrangement (Heat) | 4-Acetyl-5-amino-6-chloro-o-cresol |

Conclusion

This compound is a highly activated aromatic compound poised for facile electrophilic aromatic substitution. The concerted directing effects of its hydroxyl, amino, methyl, and chloro substituents strongly favor electrophilic attack at the C4 position. While its primary industrial use is in hair dye formulations, its structure presents significant potential as a versatile building block in synthetic organic chemistry. The experimental protocols proposed in this guide, derived from established chemical principles and reactions of analogous structures, provide a robust starting point for researchers aiming to explore the synthetic utility of this molecule. Further experimental validation is necessary to optimize reaction conditions and fully characterize the resulting novel compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

5-Amino-6-chloro-o-cresol: A Versatile Scaffold for Medicinal Chemistry Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-chloro-o-cresol is a substituted aminophenol that holds potential as a valuable building block in the synthesis of novel therapeutic agents. While its primary established application lies within the cosmetics industry as a hair dye intermediate, its chemical structure presents a versatile scaffold for the development of a diverse range of heterocyclic compounds with potential pharmacological activities.[1] This technical guide explores the prospective applications of this compound in medicinal chemistry, focusing on its utility in constructing key pharmacophores such as benzoxazoles and phenoxazines. Although direct studies on the medicinal applications of this compound derivatives are limited in publicly available literature, this document will extrapolate potential synthetic pathways and biological activities based on established chemistry of analogous substituted o-aminophenols.

Core Structure and Synthetic Potential

The chemical structure of this compound, featuring an amino group and a hydroxyl group in a meta and ortho relationship on a chlorinated cresol (B1669610) ring, provides multiple reactive sites for chemical modification. The ortho-aminophenol moiety is a key precursor for the synthesis of various heterocyclic systems. The presence of the chloro and methyl substituents offers opportunities for further derivatization and modulation of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which are critical for drug design.

Research into the chemical reactions of this compound, including oxidation to form quinone derivatives or nucleophilic substitution of the chlorine atom, is of interest for creating novel compounds.[1]

Potential Applications in the Synthesis of Bioactive Heterocycles

Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of the benzoxazole scaffold typically involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives.

Hypothetical Synthetic Pathway to Benzoxazole Derivatives:

This compound can be envisioned to react with various aromatic or aliphatic carboxylic acids or aldehydes under cyclizing conditions (e.g., in the presence of polyphosphoric acid or under oxidative conditions) to yield a library of substituted benzoxazoles. The substitution pattern on the resulting benzoxazole will be influenced by the substituents on the reactant carboxylic acid or aldehyde, allowing for the generation of a diverse set of molecules for biological screening.

Below is a generalized workflow for the synthesis and screening of such derivatives.

Caption: Hypothetical workflow for the synthesis and screening of benzoxazole derivatives from this compound.

Anticipated Biological Activities:

Based on the known pharmacology of benzoxazole derivatives, compounds synthesized from this compound could be screened for a variety of therapeutic applications. The table below summarizes potential activities and provides representative (though not directly related to this compound) quantitative data for analogous compounds found in the literature to illustrate the potential potency of this class of molecules.

| Potential Therapeutic Area | Target | Representative IC50/MIC Values for Analogous Compounds |

| Anticancer | Tubulin Polymerization | GI50 < 10 µM against various cancer cell lines |

| Antibacterial | DNA Gyrase | MIC: 8 - 64 µg/mL against Gram-positive and Gram-negative bacteria |

| Antifungal | Not specified | MIC values as low as 0.78 µM against various fungal species |

Note: The IC50/MIC values presented are for illustrative purposes for the benzoxazole class and are not from derivatives of this compound.

Phenoxazine (B87303) and Phenoxazinone Derivatives

Phenoxazines and their oxidized counterparts, phenoxazinones, are another important class of N,O-heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the phenoxazine core often involves the oxidative coupling of two molecules of an o-aminophenol.

Hypothetical Synthetic Pathway to Phenoxazinone Derivatives:

The oxidative dimerization of this compound, potentially catalyzed by enzymes (e.g., laccase) or chemical oxidants, could lead to the formation of a substituted aminophenoxazinone. This core could then be further functionalized to generate a library of derivatives.

Caption: Potential synthetic pathway to phenoxazine derivatives from this compound.

Anticipated Biological Activities:

Phenoxazine-containing compounds have been investigated for various therapeutic uses. Derivatives of this compound could be explored for similar applications.

| Potential Therapeutic Area | Target/Mechanism | Representative IC50 Values for Analogous Compounds |

| Anticancer | DNA Intercalation, Topoisomerase Inhibition | IC50 values in the low micromolar to nanomolar range |

| Antimalarial | Not specified | Not specified |

| Antiviral | Not specified | Not specified |

Note: The IC50 values presented are for illustrative purposes for the phenoxazine class and are not from derivatives of this compound.

Experimental Protocols

While specific protocols for the synthesis of bioactive derivatives from this compound are not available in the literature, the following are generalized experimental methodologies for the synthesis of benzoxazoles and phenoxazinones from o-aminophenols, which could be adapted for this compound.

General Procedure for the Synthesis of 2-Substituted Benzoxazoles

A mixture of an o-aminophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) in polyphosphoric acid is heated at a high temperature (e.g., 180-220 °C) for several hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Alternatively, an o-aminophenol can be reacted with an aldehyde in the presence of an oxidizing agent (e.g., DDQ, MnO2) in a suitable solvent like toluene (B28343) or xylene under reflux conditions.

General Procedure for the Synthesis of Aminophenoxazinones

A solution of an o-aminophenol in a suitable solvent (e.g., methanol, acetone/water) is treated with an oxidizing agent (e.g., potassium ferricyanide, silver carbonate) at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by chromatography.

Conclusion

This compound represents an under-explored yet potentially valuable starting material for the synthesis of novel, biologically active compounds. Its structural features make it an ideal candidate for the construction of benzoxazole and phenoxazine scaffolds, which are known to possess a wide range of pharmacological properties. While there is a clear need for dedicated research to synthesize and evaluate the biological activities of derivatives of this compound, the established chemistry of related o-aminophenols provides a strong rationale for initiating such drug discovery programs. The synthetic pathways and potential applications outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the medicinal chemistry potential of this versatile molecule.

References

5-Amino-6-chloro-o-cresol: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Amino-6-chloro-o-cresol, a substituted aminophenol, is emerging as a significant building block in organic synthesis, extending its utility beyond its well-established role in the cosmetics industry. While primarily known as a coupler in oxidative hair dyes, its unique structural features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data to support its application in research and development.

Chemical and Physical Properties

This compound, systematically named 3-amino-2-chloro-6-methylphenol, is a crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below. The presence of amino, hydroxyl, and chloro functional groups on the cresol (B1669610) framework provides multiple reactive sites for synthetic transformations.

| Property | Value | Reference |

| CAS Number | 84540-50-1 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | Beige to brown crystalline powder | [1] |

| Melting Point | 80-83 °C | [1] |

| Purity (typical) | >98% (HPLC) | [3][4] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.[1] This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 6-chloro-5-nitro-o-cresol

A detailed experimental protocol for the laboratory-scale synthesis is provided below, adapted from patented industrial processes.

Materials:

-

6-chloro-5-nitro-o-cresol (100 kg)

-

Methanol (500 kg)

-

5% Palladium on carbon (1 kg)

-

High-pressure hydrogenation kettle (1000 L)

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Charge the 1000-liter high-pressure hydrogenation kettle with 500 kg of methanol, 100 kg of 6-chloro-5-nitro-o-cresol, and 1 kg of 5% palladium on carbon.

-

Purge the kettle with nitrogen gas three times to remove air, then replace the nitrogen atmosphere with hydrogen.

-

Pressurize the kettle with hydrogen to 0.2 MPa and heat the reaction mixture to 60°C.

-

Maintain the reaction at this temperature and pressure for 2.5 hours, monitoring the reaction progress.

-

Upon completion, stop the reaction and filter the mixture under nitrogen pressure to remove the catalyst.

-

Transfer the filtrate to a solvent recovery tank and recover the methanol by distillation.

-

The resulting crude product can be purified by sublimation under a nitrogen stream at approximately 100-135°C to yield the final product.

| Parameter | Value |

| Reactant | 6-chloro-5-nitro-o-cresol (100 kg) |

| Catalyst | 5% Pd/C (1 kg) |

| Solvent | Methanol (500 kg) |

| Temperature | 60 °C |

| Pressure | 0.2 MPa (H₂) |

| Reaction Time | 2.5 - 5 hours |

| Yield (crude) | ~76-78 kg |

| Purification | Sublimation |

Applications in Organic Synthesis

The strategic placement of the amino, hydroxyl, and chloro groups allows for a variety of synthetic transformations, making this compound a versatile intermediate for the construction of complex heterocyclic scaffolds.

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, as a substituted o-aminophenol, can undergo condensation reactions with various reagents to form substituted benzoxazoles. A general approach involves the reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

3.1.1. Exemplary Protocol: Synthesis of a 2-Substituted-5-chloro-7-methylbenzoxazole

This protocol is a general representation based on established methods for benzoxazole synthesis from o-aminophenols.

Materials:

-

This compound (1.58 g, 10 mmol)

-

Aromatic or aliphatic carboxylic acid (10 mmol)

-

Polyphosphoric acid (PPA) (20 g)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, thoroughly mix this compound and the carboxylic acid with polyphosphoric acid.

-

Heat the mixture at 150-180°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Reactant 1 | Reactant 2 (Example) | Conditions | Product (Example Structure) | Expected Yield |

| This compound | Benzoic Acid | PPA, 160°C, 5h | 5-Chloro-7-methyl-2-phenylbenzoxazole | Moderate to Good |

| This compound | Acetic Acid | PPA, 150°C, 4h | 2,7-Dimethyl-5-chlorobenzoxazole | Moderate to Good |

Synthesis of Phenoxazine (B87303) Derivatives

Phenoxazines are another important class of nitrogen- and oxygen-containing heterocycles with applications as dyes, fluorescent probes, and pharmacologically active agents. The synthesis of phenoxazine derivatives from this compound can be achieved through oxidative coupling reactions with catechols or through condensation with quinones. For instance, the reaction with 2,3-dichloro-1,4-naphthoquinone can lead to the formation of substituted benzo[a]phenoxazin-5-ones.

3.2.1. Exemplary Protocol: Synthesis of a Substituted Benzo[a]phenoxazin-5-one

This protocol is adapted from general procedures for the synthesis of similar phenoxazine structures.

Materials:

-

This compound (1.58 g, 10 mmol)

-

2,3-Dichloro-1,4-naphthoquinone (2.27 g, 10 mmol)

-

Anhydrous sodium acetate (1.64 g, 20 mmol)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and 2,3-dichloro-1,4-naphthoquinone in ethanol.

-

Add anhydrous sodium acetate to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After cooling, pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure phenoxazine derivative.

| Reactant 1 | Reactant 2 | Conditions | Product (Example Structure) | Expected Yield |

| This compound | 2,3-Dichloro-1,4-naphthoquinone | NaOAc, Ethanol, Reflux | A substituted chloro-methyl-benzo[a]phenoxazin-5-one | Moderate |

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for the synthesis of azo dyes. The diazonium salt can then be coupled with various aromatic compounds (coupling components) such as phenols and anilines to produce a wide range of colors.

3.3.1. Exemplary Protocol: Synthesis of an Azo Dye

This protocol outlines the general steps for the diazotization of this compound and its subsequent coupling with a naphthol derivative.

Materials:

-

This compound (1.58 g, 10 mmol)

-

Concentrated Hydrochloric Acid (3 mL)

-

Sodium Nitrite (B80452) (0.76 g, 11 mmol)

-

2-Naphthol (B1666908) (1.44 g, 10 mmol)

-

Sodium Hydroxide (B78521)

-

Ice

Procedure: Part A: Diazotization

-

Suspend this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to complete the coupling reaction.

-

Isolate the crude dye by vacuum filtration and wash it with cold water.

-

The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

| Diazo Component | Coupling Component | Product (General Structure) | Expected Color Range |

| Diazotized this compound | 2-Naphthol | A substituted hydroxyphenylazo-naphthol | Orange to Red |

| Diazotized this compound | Phenol | A substituted hydroxyphenylazo-phenol | Yellow to Orange |

| Diazotized this compound | Aniline | A substituted aminophenylazo-phenol | Yellow to Red |

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis beyond its traditional use in cosmetology. The presence of multiple reactive functional groups allows for the construction of diverse and complex molecular architectures, particularly heterocyclic systems of medicinal and industrial interest. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the synthetic utility of this promising intermediate. Further investigation into the biological activities of novel compounds derived from this compound is warranted and expected to unveil new therapeutic and technological applications.

References

Unveiling the Bio-Profile of 5-Amino-6-chloro-o-cresol: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – While the exploration of novel chemical entities for therapeutic applications is a constant endeavor in the scientific community, a comprehensive understanding of existing compounds is paramount. This technical guide delves into the biological activities of 5-Amino-6-chloro-o-cresol, a compound primarily known for its application in the cosmetics industry. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of its known biological profile, synthesis, and toxicological data.

It is important to note that while the derivatization of this compound presents a potential avenue for the development of novel compounds with enhanced or specific pharmacological profiles, published literature on the specific biological activities of such derivatives is currently scarce.[1] This guide, therefore, focuses on the parent compound, summarizing the existing data to facilitate a foundational understanding and inform future research directions.

Toxicological Profile

The safety and toxicological aspects of this compound have been evaluated, primarily in the context of its use as a hair dye ingredient. The available data on its acute toxicity, skin sensitization, and genotoxicity are summarized below.

Acute Toxicity

The acute toxicity of this compound has been determined through oral administration in animal models.

| Test Substance | Species | Route | LD50 | Observations |

| This compound hydrochloride | Male Rats | Gavage | 1360 mg/kg | Apathy, staggering, rapid breathing, dyspnea, and yellow-orange discoloration of urine.[1] |

| This compound | Male Mice | Gavage | 1200 mg/kg bw | Apathy, enhanced breathing, abdominal position, cramps, and vocalization.[1] |

Repeated Dose Toxicity

Subchronic toxicity studies have also been conducted to assess the effects of repeated exposure.

| Test Substance | Species | Duration | Dose | NOAEL | Findings |

| This compound hydrochloride | Rats | 90 days | - | 100 mg/kg/d | The liver and hematopoietic system were identified as targets of systemic toxicity.[2] |

| This compound hydrochloride with tragacanth (1%) | Male and Female Rats | 13 weeks | 50 mg/kg/d | - | No clinical observations, biochemical alterations, or pathological findings indicative of systemic toxicity were reported.[1] |

Skin Irritation and Sensitization

Given its use in hair dyes, the potential for skin irritation and sensitization has been a key area of investigation.

| Test | Species | Concentration | Result |

| Skin Irritation | Male Hairless Mice | 10% in aqueous formulation | Not a dermal irritant after twice-daily applications for 5 consecutive days.[1] |

| Skin Irritation | Male Rabbits | 10% in aqueous formulation | Not a dermal irritant following a 2-hour application with an occlusive patch or in an open application.[1] |

| Skin Irritation | Male New Zealand Albino Rabbits | Undiluted (0.5g) | Not irritating or corrosive.[1] |

| Skin Sensitization (Guinea Pig Maximization Test) | Guinea Pigs | Combined with oxidizer | Not a sensitizer.[3] |

Genotoxicity

A range of in vitro and in vivo assays have been performed to evaluate the mutagenic and genotoxic potential of this compound.

| Assay | Test System | Concentration | Metabolic Activation | Result |

| Ames Test | S. typhimurium | Up to 5000 µ g/plate | With and without S9 | Not mutagenic.[1] |

| Mouse Lymphoma Assay (tk locus) | L5178 mouse lymphoma cells | Up to 1000 µg/ml (without activation), Up to 18.9 µg/ml (with activation) | With and without S9 | Not genotoxic.[1] |

| HPRT Gene Mutation Test | Chinese hamster lung fibroblast V79 cells | - | With and without S9 | Not genotoxic.[1] |

| In vivo Micronucleus Test | Mice | Up to 400 mg/kg bw (single intraperitoneal dose) | - | Did not induce micronuclei.[1] |

| Unscheduled DNA Synthesis | Rat liver hepatocytes | Up to 2000 μg/ml | - | No indications of a dose-related increase.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of a nitro precursor.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a high-pressure hydrogenation kettle, combine 6-chloro-5-nitro-o-cresol, a suitable solvent (e.g., methanol (B129727) or ethanol), and a catalyst such as 5% palladium on carbon.[4]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, multiple times to remove air.[4]

-

Hydrogenation: Introduce hydrogen gas into the kettle and maintain a specific pressure (e.g., 0.2MPa) and temperature (e.g., 60-70°C).[4]

-

Reaction Monitoring and Completion: Allow the reaction to proceed for a set duration (e.g., 2.5-5 hours), monitoring for completion.[4]

-